molecular formula C50H82N8O16 B1211530 Pneumocandin B0, 5-(threo-3-hydroxy-L-ornithine)- CAS No. 150283-04-8

Pneumocandin B0, 5-(threo-3-hydroxy-L-ornithine)-

Cat. No. B1211530
CAS RN: 150283-04-8
M. Wt: 1051.2 g/mol
InChI Key: OXVVQYCKEAJWFA-DATADPGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pneumocandin B0 is an antifungal lipopeptide that acts by inhibiting the synthesis of β- (1,3)-D-glucan, a component of fungal cell walls . It is produced by the fungus Glarea lozoyensis and can be used to synthesize the echinocandin caspofungin acetate .


Synthesis Analysis

Pneumocandin B0 is a minor fermentation product in the wild-type strain of the fungus Glarea lozoyensis . The synthetic reduction of the 3-hydroxy-l-glutamine residue in pneumocandin B0 to 3-hydroxy-l-ornithine improves both bioactivity and water solubility, and is therefore applied in caspofungin semisynthesis .


Molecular Structure Analysis

The molecular formula of Pneumocandin B0 is C50H80N8O17 . It is a lipohexapeptide .


Chemical Reactions Analysis

Pneumocandin B0 is the precursor of the antifungal drug caspofungin . Its biosynthesis involves oxidative stress and the resulting reactive oxygen species (ROS). Acetyl-CoA and NADPH are major factors limiting the biosynthesis of pneumocandin B0 .


Physical And Chemical Properties Analysis

Pneumocandin B0 is a white crystalline powder . It has a density of 1.4±0.1 g/cm3 , a boiling point of 1396.2±65.0 °C at 760 mmHg , and a refractive index of 1.626 . It is soluble in ethanol, methanol, DMF, or DMSO, but has limited water solubility .

Mechanism of Action

Pneumocandin B0 acts by inhibiting the synthesis of β- (1,3)-D-glucan, an essential component of the cell wall of susceptible fungi . This inhibition leads to osmotic instability and fungal cell lysis .

Future Directions

Pneumocandin B0 is the starting molecule for the first semisynthetic echinocandin antifungal drug, caspofungin acetate . Its industrial production was achieved by a combination of extensive mutation and medium optimization . Future research may focus on the development of improved pneumocandin drug candidates and more efficient production of pneumocandin B0 .

properties

IUPAC Name

N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)52-32-24-36(64)46(70)56-48(72)41-35(63)19-21-57(41)50(74)39(34(62)18-20-51)54-47(71)40(43(67)42(66)29-14-16-30(60)17-15-29)55-45(69)33-23-31(61)25-58(33)49(73)38(28(4)59)53-44(32)68/h14-17,26-28,31-36,38-43,46,59-64,66-67,70H,5-13,18-25,51H2,1-4H3,(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)/t26?,27?,28-,31+,32+,33-,34-,35-,36+,38-,39-,40-,41-,42-,43-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVVQYCKEAJWFA-DATADPGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CCN)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H82N8O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1051.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pneumocandin B0, 5-(threo-3-hydroxy-L-ornithine)-

CAS RN

150283-04-8
Record name Pneumocandin B0, 5-((3R)-3-hydroxy-L-ornithine)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150283048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.